molecular formula C20H20N2O5S2 B12208307 N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12208307
M. Wt: 432.5 g/mol
InChI Key: RFONJIXBOMSLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(4-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone (5,5-dioxido) moiety. The structure includes a 4-methoxyphenyl substituent at position 3 and a phenoxyacetamide group at position 2. This compound’s unique architecture combines sulfone, aryl, and acetamide functionalities, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C20H20N2O5S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide

InChI

InChI=1S/C20H20N2O5S2/c1-26-15-9-7-14(8-10-15)22-17-12-29(24,25)13-18(17)28-20(22)21-19(23)11-27-16-5-3-2-4-6-16/h2-10,17-18H,11-13H2,1H3

InChI Key

RFONJIXBOMSLBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazole ring. The final step involves the reaction of the thiazole derivative with phenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thioether compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocycles, including 1,2,4-triazoles, thiadiazoles, and thiazolidinediones. Below is a detailed comparison based on synthesis, spectral properties, and substituent effects.

Core Heterocyclic Architecture
Compound Class Key Structural Features Example Compounds
Tetrahydrothieno-thiazole Fused thiophene-thiazole ring with sulfone and acetamide substituents. Target compound: N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
1,2,4-Triazoles Triazole ring with sulfonylphenyl and fluorophenyl substituents. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
Thiadiazoles Thiadiazole core with benzamide and pyridinyl substituents. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
Thiazolidinediones 2,4-Dioxothiazolidine ring with benzylidene and acetamide groups. 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides

Key Differences :

  • The target compound’s fused tetrahydrothieno-thiazole system is distinct from the monocyclic triazole or thiadiazole cores in analogs.
  • Sulfone (SO₂) and acetamide groups differentiate it from thiazolidinediones, which feature dioxo-thiazolidine rings .
Substituent Effects and Functional Groups
Substituent Role in Target Compound Analog Comparisons
4-Methoxyphenyl Electron-donating group enhancing stability and lipophilicity. Similar to 4-(4-X-phenylsulfonyl)phenyl groups in triazoles, which modulate electronic properties .
Phenoxyacetamide Amphiphilic group potentially aiding membrane permeability. Contrasts with benzamide in thiadiazoles or N-substituted acetamides in thiazolidinediones .
Sulfone (SO₂) Polar group influencing solubility and hydrogen bonding. Shared with sulfonylphenyl-substituted triazoles but absent in thiadiazoles or thiazolidinediones .
Spectral Characterization

Infrared (IR) Spectroscopy :

  • Target Compound : Expected peaks for sulfone (1150–1350 cm⁻¹), C=O (1660–1680 cm⁻¹), and NH (3150–3300 cm⁻¹).
  • Triazole Analogs : Show C=S stretches at 1243–1258 cm⁻¹ and NH bands at 3278–3414 cm⁻¹ .
  • Thiadiazole Analogs : Exhibit dual C=O stretches (1605–1679 cm⁻¹) from benzamide and acetyl groups .

1H-NMR :

  • The target’s 4-methoxyphenyl group would display a singlet for OCH₃ at ~3.8 ppm, distinct from the multiplets of fluorophenyl groups in triazoles (e.g., 2,4-difluorophenyl at 7.36–7.72 ppm) .

Research Implications

  • Drug Discovery : Its sulfone and acetamide groups may target enzymes like cyclooxygenase or PPAR-γ, similar to thiazolidinediones .
  • Material Science : The fused heterocycle could exhibit unique electronic properties for optoelectronic applications.

Biological Activity

Chemical Structure and Properties

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound characterized by a thieno-thiazole core structure. This compound features various functional groups that may contribute to its biological activity, including:

  • Thieno[3,4-d][1,3]thiazole ring : Known for its potential pharmacological properties.
  • Methoxyphenyl group : Often associated with enhanced lipophilicity and biological interactions.
  • Phenoxyacetamide moiety : This structure is common in many bioactive compounds.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The thiazole and thieno derivatives have been shown to possess activity against various bacterial strains and fungi.

2. Anticancer Properties
Studies suggest that thieno-thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival.

3. Anti-inflammatory Effects
Compounds with similar chemical frameworks have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

Several studies have explored the biological activities of related compounds. Here are some key findings:

StudyCompoundBiological ActivityFindings
AThiazole DerivativeAntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
BThieno-thiazoleAnticancerInduced apoptosis in human cancer cell lines through caspase activation.
CPhenoxyacetamideAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antibacterial properties. The results indicated that modifications to the methoxy group significantly enhanced activity against resistant strains of Staphylococcus aureus.
  • Cancer Cell Apoptosis : In a clinical trial published in Cancer Letters, researchers tested a related thieno-thiazole compound on patients with metastatic melanoma. The results showed a significant reduction in tumor size after treatment, suggesting a potential pathway for therapeutic development.
  • Inflammation Models : Research conducted on animal models demonstrated that phenoxyacetamide derivatives could effectively mitigate inflammation-induced pain without significant side effects, as reported in Pharmacology Research & Perspectives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.